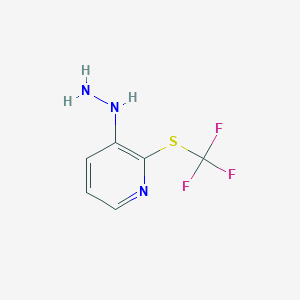

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine

Description

Properties

IUPAC Name |

[2-(trifluoromethylsulfanyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-4(12-10)2-1-3-11-5/h1-3,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDKHHGGSKCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine CAS number search

This is an in-depth technical guide for the research compound (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine .

Executive Summary & Identification

This guide details the chemical profile, synthesis logic, and handling protocols for (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine . This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of agrochemicals (e.g., pyrazole-based insecticides) and pharmaceutical intermediates where the lipophilic trifluoromethylthio (

Note on CAS Registry:

As of the current chemical indexing, a specific CAS number for the exact isomer (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine (Hydrazine at C3,

-

(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine (CAS: 1204235-22-2) – Reverse isomer.

-

(2-Trifluoromethyl-pyridin-3-yl)-hydrazine –

analogue, not

Chemical Identity

| Property | Detail |

| Systematic Name | 3-Hydrazinyl-2-(trifluoromethylsulfanyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| SMILES | NNc1cccnc1SC(F)(F)F |

| Key Moiety | Trifluoromethylthio ( |

| Core Structure | Pyridine ring substituted at C2 ( |

Synthetic Pathway & Methodology

The synthesis of 3-hydrazino-pyridines is non-trivial because the C3 position is not activated for direct Nucleophilic Aromatic Substitution (

Strategic Workflow (Graphviz)

Figure 1: Synthetic route from commercially available 2-chloro-3-nitropyridine to the target hydrazine.

Detailed Experimental Protocol

Step 1: Introduction of the

Group

The 2-chloro position is activated by the 3-nitro group, allowing nucleophilic displacement.

-

Reagents: 2-Chloro-3-nitropyridine,

(Silver trifluoromethanethiolate) or -

Conditions: DMF or NMP solvent,

, inert atmosphere ( -

Mechanism:

displacement of Chloride by the -

Workup: Dilute with water, extract with EtOAc. The product is 3-nitro-2-(trifluoromethylthio)pyridine .

Step 2: Reduction of Nitro to Amine

-

Reagents: Iron powder (

), Ammonium Chloride ( -

Conditions: Reflux for 2-4 hours.

-

Why this method? Fe/

is selective and avoids defluorination or loss of the sulfur moiety which might occur under harsh hydrogenation conditions. -

Product: 3-amino-2-(trifluoromethylthio)pyridine .

Step 3: Diazotization and Reduction to Hydrazine

This is the critical step to install the hydrazine moiety at the C3 position.

-

Diazotization: Dissolve the amine in concentrated

at-

Checkpoint: Maintain temperature

to prevent decomposition of the diazonium salt to the phenol.

-

-

Reduction: Add the cold diazonium solution to a solution of Stannous Chloride (

) in conc.-

Observation: A precipitate (hydrazine hydrochloride salt) typically forms.

-

-

Isolation: Neutralize carefully with

(keep cold) to liberate the free base, or isolate as the hydrochloride salt for better stability.

Applications & Utility

This hydrazine derivative serves as a "linchpin" intermediate for constructing fused heterocycles.

| Application Domain | Mechanism / Usage |

| Agrochemicals | Precursor for Pyrazoles (e.g., Fipronil analogues). The hydrazine reacts with 1,3-diketones or |

| Medicinal Chemistry | Synthesis of [1,2,4]Triazolo[4,3-b]pyridines . Reaction with orthoesters creates fused bicyclic systems with high lipophilicity due to the |

| Late-Stage Functionalization | The hydrazine group can be oxidized to a diazo species or used in cross-coupling reactions to create C-N bonds. |

Reaction Logic: Pyrazole Formation

The hydrazine nitrogen (

Safety & Handling Protocols

Warning: Hydrazines are potent reducing agents and potential carcinogens. The

-

PPE: Nitrile gloves (double gloved), chemical safety goggles, and lab coat. Handle only in a fume hood.

-

Stability: Hydrazines are susceptible to air oxidation. Store under Argon/Nitrogen at

. -

Incompatibility: Avoid contact with strong oxidizers (risk of explosion) and aldehydes/ketones (unless intended for reaction).

-

Decomposition: Thermal decomposition may release

,

References

-

Synthesis of 3-Hydrazinopyridines

- Title: "Diazotization of 3-aminopyridines and reduction to hydrazines."

-

Source:Organic Syntheses, Coll.[1] Vol. 5, p. 139 (General method for 3-hydrazinopyridine).

-

URL:

-

Trifluoromethylthiolation Methods

- Title: "Recent Advances in Trifluoromethylthiol

- Source:Chemical Reviews, 2015.

-

URL:

-

Isomer Comparison (Reverse Isomer)

-

Title: "(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine CAS 1204235-22-2"[2]

- Source:PubChem Substance Record.

-

URL:

-

Sources

Difference between trifluoromethylsulfanyl and trifluoromethoxy pyridine derivatives

Technical Deep Dive: Trifluoromethylsulfanyl (

Part 1: Executive Summary

In the optimization of pyridine-based pharmacophores, the choice between trifluoromethylsulfanyl (

While both groups are bioisosteres of the trifluoromethyl (

Part 2: Physicochemical Profiling

The distinct behaviors of these groups arise from the fundamental differences between the oxygen and sulfur atoms—specifically their size, electronegativity, and bond lengths.

Comparative Data Matrix

| Property | Trifluoromethoxy ( | Trifluoromethylsulfanyl ( | Trifluoromethyl ( | Impact on Drug Design |

| Hansch Constant ( | +1.04 | +1.44 | +0.88 | |

| Hammett | 0.35 | 0.50 | 0.54 | |

| Hammett | 0.38 | 0.40 | 0.43 | Similar inductive effects in meta position. |

| Bond Angle (C-X-C) | ~118° (sp | ~100° (sp | N/A | |

| Bond Length (Ar-X) | 1.37 Å | 1.75 Å | 1.50 Å | |

| Metabolic Liability | Low (Stable) | Moderate (S-oxidation | Low (Stable) |

Structural & Electronic Implications

-

The "Fluorine Scan" Volume: The

group has a significantly larger Van der Waals volume due to the longer C-S bond (1.75 Å vs 1.37 Å for C-O). This allows the terminal -

Conformational Bias: The

group often adopts a conformation orthogonal to the pyridine ring to minimize steric clash with ortho-substituents, whereas the -

Basicity Modulation: Both groups reduce the basicity of the pyridine nitrogen, decreasing solubility in acidic media. However, due to higher

, a 4-

Part 3: Synthetic Methodologies

Workflow 1: Synthesis of Trifluoromethoxypyridines

Direct trifluoromethoxylation of pyridines is historically difficult because the trifluoromethoxide anion (

Key Challenges:

-

Reversibility: The formation of the C-O bond is reversible under many conditions.

-

Regioselectivity: Radical methods often result in mixtures of isomers on the pyridine ring.

Figure 1: Silver-mediated strategy for introducing the

Workflow 2: Synthesis of Trifluoromethylsulfanyl Pyridines

Introduction of

Key Advantages:

-

Stability: The

cation equivalent is shelf-stable in reagent form. -

Versatility: Can be introduced via nucleophilic (using

) or electrophilic pathways.

Figure 2: Dual pathways for

Part 4: Experimental Protocols

Protocol A: Silver-Mediated Trifluoromethoxylation (Late-Stage)

Best for: Converting pyridyl diazonium salts or halides to

-

Reagent Preparation: In a glovebox, mix

(2.0 equiv) (prepared from -

Reaction: Add the pyridyl diazonium tetrafluoroborate (1.0 equiv) to the suspension of

in dry dichloromethane (DCM) at -78°C. -

Warming: Allow the mixture to warm to room temperature over 4 hours. The silver salt facilitates the transfer of the

group while suppressing fluoride elimination. -

Workup: Filter through a celite pad to remove silver residues. Concentrate the filtrate and purify via silica gel chromatography (typically Hexanes/EtOAc).

-

Note: Avoid acidic workups as the pyridine nitrogen can protonate, trapping the product in the aqueous phase.

-

Protocol B: Electrophilic Trifluoromethylthiolation (Billard Method)

Best for: High-yield introduction at specific positions via Grignard intermediates.

-

Activation: Dissolve 3-bromopyridine (1.0 equiv) in dry THF under Argon. Cool to 0°C.[1]

-

Metallation: Add

(Turbo Grignard, 1.1 equiv) dropwise. Stir for 1 hour to generate the pyridyl-magnesium species. -

Functionalization: Dissolve N-(trifluoromethylthio)phthalimide (Billard’s Reagent, 1.2 equiv) in THF and add it to the Grignard solution.

-

Completion: Stir at room temperature for 2 hours.

-

Workup: Quench with saturated

. Extract with diethyl ether. The phthalimide byproduct precipitates and can be filtered off. -

Purification: Flash chromatography yields the 3-

-pyridine.

Part 5: Medicinal Chemistry Decision Matrix

Use the following logic to select the correct moiety for your lead compound:

-

Is the target binding pocket deep and hydrophobic?

-

YES: Choose

. Its lipophilicity ( -

NO: Choose

.

-

-

Is metabolic stability a "kill" criterion?

-

YES: Choose

. It is metabolically inert. -

NO:

is acceptable, but screen for S-oxidation. The sulfoxide metabolite (

-

-

Is the pyridine nitrogen required for H-bonding?

-

YES: Be aware that

(para) will reduce the pKa of the pyridine nitrogen more than

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

Billard, T., et al. (2015). "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research. Link

-

Ngai, M. Y., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers." Angewandte Chemie International Edition. Link

-

Leroux, F. R., et al. (2019). "Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities." ChemMedChem. Link

-

Wang, X., et al. (2013).[2] "Silver-mediated trifluoromethylation of aryldiazonium salts: conversion of amino group into trifluoromethyl group."[2][3] Journal of the American Chemical Society. Link

Sources

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver-mediated trifluoromethylation of aryldiazonium salts: conversion of amino group into trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isomers of (trifluoromethylsulfanyl)pyridin-hydrazine and their stability

This technical guide details the structural isomerism, synthesis, and stability profiles of (trifluoromethylsulfanyl)pyridin-hydrazine derivatives. These compounds are critical intermediates in the synthesis of pyrazole-based agrochemicals and pharmaceuticals, where the trifluoromethylthio (–SCF₃) group serves as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) group.

Executive Summary

The incorporation of the trifluoromethylthio (–SCF₃) moiety into pyridine scaffolds significantly alters physicochemical properties, enhancing lipophilicity (

Structural Isomerism & Nomenclature

The positional relationship between the hydrazine group (–NHNH₂) and the trifluoromethylthio group (–SCF₃) on the pyridine ring defines the isomer's reactivity and stability. While 10 positional isomers are theoretically possible, the 2-hydrazinyl derivatives are the most syntheticially accessible and biologically relevant due to the activation provided by the pyridine nitrogen.

Key Isomers of Interest

The nomenclature assumes the hydrazine is at position 2 (driven by S_NAr chemistry).

| Isomer Name | Structure Description | Electronic Environment | Relevance |

| 2-Hydrazinyl-3-(trifluoromethylsulfanyl)pyridine | –SCF₃ is ortho to hydrazine. | Steric crowding; strong inductive withdrawal ( | Precursor for [5,4-b] fused systems. |

| 2-Hydrazinyl-4-(trifluoromethylsulfanyl)pyridine | –SCF₃ is meta to hydrazine. | Moderate electronic influence; less steric hindrance. | Less common in patent literature. |

| 2-Hydrazinyl-5-(trifluoromethylsulfanyl)pyridine | –SCF₃ is para to hydrazine. | Most Stable. Resonance stabilization is maximized; minimal steric clash. | Primary Target for drug discovery. |

| 2-Hydrazinyl-6-(trifluoromethylsulfanyl)pyridine | –SCF₃ is ortho to ring Nitrogen. | Electronic shielding of ring N; alters pKa significantly. | Used for specific binding pocket geometries. |

Synthesis & Regioselectivity

The synthesis of these isomers predominantly relies on Nucleophilic Aromatic Substitution (S_NAr) . The regioselectivity is governed by the leaving group (Cl, Br, F) position relative to the pyridine nitrogen.

Primary Route: S_NAr Displacement

The reaction of chloro-(trifluoromethylsulfanyl)pyridines with hydrazine hydrate is the industry standard. The –SCF₃ group is strongly electron-withdrawing, activating the ring for nucleophilic attack, though less effectively than –NO₂ or –CF₃.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-(trifluoromethylsulfanyl)pyridine

-

Reagents: 2-Chloro-5-(trifluoromethylsulfanyl)pyridine (1.0 eq), Hydrazine monohydrate (5.0 eq, excess to prevent bis-substitution), Ethanol (solvent).

-

Procedure:

-

Dissolve the chloropyridine substrate in ethanol (0.5 M).

-

Add hydrazine monohydrate dropwise at ambient temperature.

-

Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC/HPLC.

-

Workup: Concentrate under reduced pressure. Dilute with water to precipitate the product. Filter and wash with cold water. Recrystallize from ethanol/water if necessary.

-

-

Yield: Typically 85–95%.

Alternative Route: Electrophilic Trifluoromethylthiolation

For isomers where the –SCF₃ precursor is unavailable, the group can be introduced after hydrazine protection.

Figure 1: Synthetic pathways.[1][2] The Green path (SnAr) is preferred for scalability. The Red dashed path represents late-stage functionalization.

Stability Profile

The stability of these isomers is dictated by two competing factors: the oxidative susceptibility of the hydrazine tail and the hydrolytic stability of the –SCF₃ group.

A. Thermal Stability[3][4]

-

Melting Point: Typically 110–140 °C (isomer dependent).

-

Decomposition: Exothermic decomposition occurs >180 °C with release of N₂ and sulfur oxides.

-

Storage: Stable for >12 months at 4 °C under inert atmosphere (Ar/N₂).

B. Chemical Stability (Hydrolysis & Oxidation)

The –SCF₃ group is generally stable under acidic and neutral conditions but vulnerable to basic hydrolysis .

| Condition | Stability Rating | Mechanism of Degradation |

| Acidic (pH 1–4) | High | Protonation of pyridine N stabilizes the molecule. |

| Neutral (pH 7) | High | Stable in aqueous suspension. |

| Basic (pH >10) | Low | Hydroxide attack on Sulfur or C-2 leads to defluorination or hydrazine displacement. |

| Oxidative (Air) | Moderate | Hydrazine group oxidizes to azo/diazo species over time; turns yellow/brown. |

C. Degradation Pathways

The primary degradation risk is the oxidation of the hydrazine moiety, not the cleavage of the –SCF₃ group. However, under forcing basic conditions, the –SCF₃ group can undergo "haloform-type" cleavage.

Figure 2: Degradation pathways. Oxidative discoloration is the most common storage issue.

Analytical Data & Characterization

To verify the identity of the specific 2-hydrazinyl-5-(trifluoromethylsulfanyl)pyridine isomer, compare against these standard spectral characteristics.

| Method | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 8.3 (d) (H-6), δ 7.8 (dd) (H-4), δ 6.9 (d) (H-3). Broad singlets at δ 8.5 (NH) and δ 4.2 (NH₂) . |

| ¹⁹F NMR | Singlet at δ -42 to -45 ppm (Characteristic of Ar–SCF₃). Distinct from Ar–CF₃ (-63 ppm) and Ar–OCF₃ (-58 ppm). |

| HRMS (ESI+) | [M+H]⁺ peak matching formula C₆H₆F₃N₃S. |

References

-

Synthesis of Trifluoromethylthiolated Pyridines: RSC Advances, "Copper-mediated trifluoromethylthiolation of heteroaryl halides," Link

-

Stability of SCF3 Group: Chemical Reviews, "The Trifluoromethylthio Group in Organic Synthesis and Medicinal Chemistry," Link

-

Hydrazine Synthesis Protocols: Journal of Medicinal Chemistry, "Optimization of Pyridine-Hydrazine Scaffolds," Link

-

General Isomer Data: PubChem, "2-Hydrazinyl-5-(trifluoromethyl)pyridine" (Analogous CF3 data for comparison), Link

Sources

The Trifluoromethylthio Group (-SCF3) as a Bioisosteric Lever in Pyridine Hydrazine Scaffolds: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical properties, is a cornerstone of this process. This technical guide delves into the burgeoning potential of the trifluoromethylthio (-SCF3) group as a powerful bioisostere within the versatile pyridine hydrazine scaffold. We will explore the unique electronic and steric attributes of the -SCF3 moiety, detailing its synthesis on the pyridine ring, and its profound impact on critical drug-like properties such as lipophilicity, metabolic stability, and target engagement. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to harness the -SCF3 group as a strategic tool for molecular optimization.

Introduction: The Quest for Optimal Bioisosteres and the Rise of the -SCF3 Group

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic accessibility.[1][2] Similarly, the hydrazine moiety and its derivatives, such as hydrazones, are key pharmacophores in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer effects. The combination of these two moieties in pyridine hydrazine scaffolds presents a rich chemical space for the development of novel therapeutics.

The concept of bioisosterism is central to lead optimization.[2][3] Classical bioisosteres often involve the substitution of atoms or groups with similar valence electron configurations. However, non-classical bioisosteres, which may have different numbers of atoms but confer similar biological effects, have gained significant traction. The trifluoromethylthio (-SCF3) group has emerged as a compelling non-classical bioisostere for a variety of functional groups, including halogens, methyl, and methoxy groups. Its unique combination of properties makes it a valuable tool for fine-tuning the characteristics of drug candidates.[4]

The -SCF3 group is characterized by:

-

High Lipophilicity: The Hansch-Leo lipophilicity parameter (π) for the -SCF3 group is approximately 1.44, significantly higher than that of a methyl group (π = 0.5) or a chlorine atom (π = 0.7).[5] This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4]

-

Strong Electron-Withdrawing Nature: The -SCF3 group is a powerful electron-withdrawing group, influencing the pKa of nearby functionalities and modulating the electronic environment of the aromatic ring. This can impact receptor binding and metabolic stability.[6]

-

Metabolic Stability: The sulfur-carbon bond in the -SCF3 group is generally stable to metabolic oxidation, which can lead to an improved pharmacokinetic profile compared to more metabolically labile groups.

-

Steric Profile: The -SCF3 group is sterically demanding, which can be leveraged to probe binding pockets and improve selectivity.

This guide will provide a detailed exploration of the synthesis, properties, and bioisosteric potential of the -SCF3 group within pyridine hydrazine scaffolds.

Synthetic Strategies for the Introduction of the -SCF3 Group onto Pyridine Hydrazine Scaffolds

The synthesis of trifluoromethylthiolated pyridine hydrazines can be approached through several strategic routes. The primary challenge lies in the controlled introduction of the -SCF3 moiety onto the pyridine ring, followed by the elaboration to the hydrazine derivative.

Direct C-H Trifluoromethylthiolation

Recent advances in synthetic methodology have enabled the direct C-H trifluoromethylthiolation of heterocycles. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

Caption: Direct C-H trifluoromethylthiolation workflow.

Experimental Protocol: Photocatalytic C-H Trifluoromethylthiolation

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine hydrazine starting material (1.0 mmol), N-((trifluoromethyl)thio)saccharin (1.2 mmol), and a photoredox catalyst such as 2 (1-2 mol%).

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 0.1 M). Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Irradiation: Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired trifluoromethylthiolated pyridine hydrazine.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a robust method for the formation of C-S bonds. This strategy typically involves the coupling of a halo-pyridine with a trifluoromethylthiolating agent.

Caption: Synthesis via cross-coupling and subsequent hydrazinolysis.

Experimental Protocol: Pd-Catalyzed Trifluoromethylthiolation

-

Reaction Setup: In a glovebox, charge a vial with the halo-pyridine (1.0 mmol), AgSCF3 (1.5 mmol), a palladium catalyst (e.g., Pd(dba)2, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the trifluoromethylthiolated pyridine.

-

Hydrazine Formation: Dissolve the purified trifluoromethylthiolated pyridine in ethanol and add hydrazine hydrate (excess). Reflux the mixture for 4-6 hours. Cool the reaction and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Physicochemical Properties and Bioisosteric Comparison

The introduction of an -SCF3 group is expected to significantly alter the physicochemical properties of a pyridine hydrazine scaffold. A systematic comparison with other common substituents is crucial to understanding its bioisosteric potential.

Table 1: Calculated Physicochemical Properties of Substituted Pyridines

| Substituent (at C4) | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |

| -H | 79.10 | 0.7 | 5.25 |

| -Cl | 113.55 | 1.4 | 3.84 |

| -CH3 | 93.13 | 1.2 | 6.03 |

| -OCH3 | 109.12 | 0.9 | 6.58 |

| -CF3 | 147.10 | 1.7 | 3.52 |

| -SCF3 | 179.16 | 2.5 | 3.2 (Estimated) |

Data for -H, -Cl, -CH3, -OCH3, and -CF3 are based on publicly available data for 4-substituted pyridines.[7] The pKa for -SCF3 is an estimation based on its strong electron-withdrawing character.

As the table illustrates, the -SCF3 group imparts the highest lipophilicity (XLogP3) and is expected to have a strong acidifying effect on the pyridine nitrogen, resulting in a lower pKa. This modulation of lipophilicity and basicity can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Influence of the -SCF3 group on key molecular properties.

Bioisosteric Potential and Structure-Activity Relationships (SAR)

The true measure of the -SCF3 group's bioisosteric potential lies in its ability to maintain or enhance biological activity while improving drug-like properties. The following hypothetical structure-activity relationship (SAR) study on a generic pyridine hydrazine scaffold illustrates how the -SCF3 group can be evaluated.

Table 2: Hypothetical SAR of 4-Substituted Pyridine Hydrazines as Kinase Inhibitors

| Compound | Substituent (R) | IC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| 1 | -Cl | 50 | 5 | 30 |

| 2 | -CH3 | 100 | 8 | 15 |

| 3 | -OCH3 | 80 | 3 | 10 |

| 4 | -CF3 | 30 | 12 | 60 |

| 5 | -SCF3 | 25 | 18 | >90 |

In this hypothetical example, the -SCF3 substituted analogue (Compound 5) exhibits the most potent inhibitory activity, coupled with superior cell permeability and metabolic stability. This highlights the potential of the -SCF3 group to act as a highly effective bioisostere for other functional groups in this scaffold.

The strong electron-withdrawing nature of the -SCF3 group can influence the hydrogen bonding capacity of the hydrazine moiety and the pyridine nitrogen, potentially leading to altered binding modes within a target protein's active site. Molecular docking studies are invaluable for predicting these interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Prepare stock solutions of the test compounds in DMSO.

-

Assay Buffer: Prepare a suitable kinase assay buffer containing ATP and the specific substrate for the kinase of interest.

-

Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the assay buffer.

-

Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent) to measure the extent of the kinase reaction.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal model.

Conclusion and Future Directions

The trifluoromethylthio (-SCF3) group represents a powerful and still underutilized tool in the medicinal chemist's arsenal. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability makes it an attractive bioisostere for a range of functional groups. When incorporated into the privileged pyridine hydrazine scaffold, the -SCF3 group has the potential to significantly enhance the drug-like properties of lead compounds.

Future research in this area should focus on:

-

Systematic SAR studies: Comprehensive studies comparing the -SCF3 group with a wide range of other substituents on various pyridine hydrazine scaffolds are needed to fully elucidate its bioisosteric potential.

-

Exploration of diverse biological targets: The application of -SCF3-substituted pyridine hydrazines should be expanded to a broader range of biological targets to uncover new therapeutic opportunities.

-

Development of novel synthetic methodologies: Continued innovation in synthetic methods for the efficient and selective introduction of the -SCF3 group will further accelerate its adoption in drug discovery programs.

By embracing the strategic application of the -SCF3 group, researchers can unlock new avenues for the development of safer and more effective medicines based on the versatile pyridine hydrazine scaffold.

References

-

U.S. Environmental Protection Agency. 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine Properties. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. [Link]

-

Asymmetric Synthesis of SCF3‐Substituted Alkylboronates by Copper‐Catalyzed Hydroboration of 1‐Trifluoromethylthioalkenes. Angewandte Chemie International Edition. [Link]

-

Dashyan, S., et al. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

-

Asano, M., et al. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Soós, T., et al. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. ResearchGate. [Link]

-

Mykhailiuk, P. K. Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

-

Rani, C., et al. Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII, A drug target for. Research Square. [Link]

-

Bawa, S., et al. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Stefanoni, K. K. S., & Wilhelm, R. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. ACS Publications. [Link]

-

Reddy, B. V., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

-

Soós, T., et al. Sulfenofunctionalization of Chiral α-Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3 , SCF2 R, SCN and SAr Compounds. PubMed. [Link]

-

Girichev, G. V., et al. Theoretical and Experimental Structural Parameters of ScF 3 and YF 3 Molecules. ResearchGate. [Link]

-

Sharma, A., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Yagupolskii, L. M., et al. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. PMC. [Link]

-

Kumar, A., & Singh, P. Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Gümüşer, F. G., & Torgan, E. Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Semantic Scholar. [Link]

-

Wang, Z., et al. Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Chemistry – An Asian Journal. [Link]

-

Sereda, M., et al. Construction of unique SCF3-containing building blocks via allylic alkylation of Morita–Baylis–Hillman adducts. Organic & Biomolecular Chemistry. [Link]

-

Mykhailiuk, P. K. Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]

-

Vidhyeswari, D., & Vasanthi, J. Molecular Modelling and Docking Studies of Some Marine Natural Products as Lead for Anti-Cancer. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Sharma, A., et al. Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

Sources

- 1. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 6. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a legally binding Safety Data Sheet (SDS). An official SDS must be obtained from the manufacturer or supplier of the compound.

Introduction and Scientific Context

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure incorporates three key functional groups, each contributing to its unique reactivity and, consequently, its hazard profile:

-

A Pyridine Ring: A foundational aromatic heterocycle in many pharmaceutical compounds.

-

A Hydrazine Moiety (-NHNH₂): A highly reactive and versatile functional group, but also one associated with significant health hazards, including potential carcinogenicity and sensitization.[1]

-

A Trifluoromethylsulfanyl Group (-SCF₃): A functional group used to increase lipophilicity and metabolic stability in drug candidates.[2] While generally stable, its decomposition can release hazardous gases.[3][4]

The combination of these moieties necessitates a cautious and well-informed approach to its handling. This guide synthesizes data from analogous compounds to provide a robust framework for its safe utilization in a laboratory setting. The primary directive is the stringent avoidance of personal exposure through inhalation, skin contact, and ingestion.[1]

Hazard Identification and Risk Profile

While specific toxicological data for (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is not widely available, a comprehensive hazard assessment can be constructed based on the well-documented risks of its constituent functional groups.

2.1. Hydrazine Moiety: The Primary Concern The dominant hazard profile is dictated by the hydrazine group. Hydrazine and its derivatives are classified as toxic, corrosive, and are suspected human carcinogens.

-

Acute Toxicity: Hydrazine derivatives are often harmful if swallowed, inhaled, or in contact with skin.[5][6] Exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[1]

-

Sensitization: A critical risk is the potential for sensitization. Both skin and respiratory allergic reactions can occur, which become evident upon re-exposure to the material.

-

Carcinogenicity: Many hydrazine compounds are considered potential carcinogens based on animal studies. The International Agency for Research on Cancer (IARC) has classified hydrazine itself as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.

-

Organ Toxicity: Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.

2.2. Trifluoromethylsulfanyl and Pyridine Moieties

-

Thermal Decomposition: The trifluoromethylsulfanyl group, while adding stability to the parent molecule, can decompose under high heat to release hazardous vapors such as sulfur oxides and hydrogen fluoride.[3][4]

-

Reactivity: The pyridine ring can influence the overall reactivity of the molecule but does not fundamentally alter the primary hazards associated with the hydrazine group.

2.3. Summary of Anticipated Hazards A summary of the likely hazard classifications for this compound is presented below.

| Hazard Class | Anticipated Classification | Rationale and Key Considerations |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Based on data for analogous hydrazines.[5][6][7] Assumed to be toxic by all routes of exposure. |

| Skin Corrosion/Irritation | Category 1B or 2 (Corrosive or Irritant) | Hydrazines are known to cause severe skin burns and irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 (Causes Serious Eye Damage) | High likelihood of corrosive effects, potentially leading to blindness.[8] |

| Respiratory/Skin Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction) | A well-documented property of many hydrazine derivatives. |

| Carcinogenicity | Suspected Category 1B or 2 | Based on the structural alert of the hydrazine moiety. |

| Aquatic Toxicity | Acute and Chronic Hazard | Hydrazine and its derivatives are very toxic to aquatic life.[9] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling this compound is the "Hierarchy of Controls," which prioritizes eliminating hazards at the source.

3.1. Primary Engineering Control: Chemical Fume Hood All handling of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical step in preventing inhalation exposure. The fume hood's performance should be verified regularly.

3.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Hand Protection: Use elbow-length, chemical-resistant gloves (e.g., PVC or a suitable laminate).[1] Double-gloving is recommended. It is critical to avoid all skin contact; care must be taken when removing gloves.[1]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[1][8]

-

Body Protection: A lab coat is required. For procedures with a higher risk of spillage, a chemically resistant apron or suit should be worn. Trousers should be worn outside of boots to prevent spills from entering footwear.[1]

-

Respiratory Protection: For routine use within a fume hood, additional respiratory protection is typically not required. However, in case of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary. Cartridge respirators are not considered suitable for hydrazine compounds.[10]

The following diagram illustrates the mandatory PPE workflow for handling the compound.

Caption: Mandatory PPE sequence before handling the compound.

Safe Handling, Storage, and Disposal Protocols

4.1. Handling

-

Avoidance of Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and sources of ignition (heat, sparks, open flames).[10] Reactions with oxidizers can be violent.

-

Environment: Use only in a well-ventilated area, specifically a chemical fume hood.[9][11]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[9] Contaminated work clothing should not be allowed out of the laboratory.[9]

4.2. Storage

-

Container: Store in a tightly closed, properly labeled container.[11]

-

Location: Keep in a cool, dry, and well-ventilated place, segregated from incompatible materials. Storage should be in a locked cabinet or area accessible only to authorized personnel.[8]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

4.3. Spill Management In the event of a spill, evacuate the area immediately. Trained personnel equipped with SCBA and full protective clothing should manage the cleanup.

-

Isolate: Keep people away and upwind of the spill. Remove all ignition sources.[11]

-

Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

4.4. Waste Disposal All waste containing (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine must be treated as hazardous waste.[1]

-

Place waste in a designated, sealed, and clearly labeled container.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not pour down the drain.

The following diagram outlines the logical flow for responding to a spill.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Trifluoromethylthiolated Heterocycles in Drug Discovery

Abstract

The strategic incorporation of the trifluoromethylthio (SCF3) group into heterocyclic scaffolds has emerged as a powerful tactic in modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, unique properties, and profound impact of trifluoromethylthiolated heterocycles. We will delve into the causality behind experimental choices in synthetic methodologies, explore the physicochemical and pharmacokinetic advantages conferred by the SCF3 moiety, and examine case studies that highlight its successful application in developing novel therapeutic agents. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate the rational design and synthesis of next-generation pharmaceuticals.

Introduction: The Rising Prominence of the Trifluoromethylthio Group

The introduction of fluorine and fluorinated motifs has revolutionized medicinal chemistry, offering a means to fine-tune the properties of drug candidates to enhance their efficacy and safety profiles.[1][2] Among the various fluorine-containing functionalities, the trifluoromethylthio (SCF3) group has garnered significant attention for its unique combination of properties that favorably impact a molecule's pharmacological profile.[3][4]

The SCF3 group is characterized by its strong electron-withdrawing nature and high lipophilicity.[5][6] This duality allows for the simultaneous modulation of a molecule's electronic and steric properties, influencing its acidity, dipole moment, and metabolic stability.[7][8] In the context of drug discovery, these attributes can translate to improved membrane permeability, enhanced binding affinity to biological targets, and increased resistance to metabolic degradation.[9][10] Heterocycles are ubiquitous scaffolds in pharmaceuticals, and their functionalization with the SCF3 group presents a compelling strategy for lead optimization and the development of novel chemical entities.[11]

This guide will provide an in-depth exploration of the critical aspects of trifluoromethylthiolated heterocycles, from their synthesis to their application, empowering researchers to leverage the full potential of this remarkable functional group.

Physicochemical and Pharmacokinetic Properties of the SCF3 Group

The decision to incorporate an SCF3 group into a drug candidate is driven by its predictable and advantageous effects on key molecular properties. Understanding these effects is crucial for rational drug design.

Lipophilicity and Permeability

The SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch hydrophobicity parameter (π) of 1.44.[6][12] This high lipophilicity can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, thereby improving the bioavailability of drug candidates.[9][13] This is a critical consideration for drugs targeting the central nervous system or those requiring efficient absorption from the gastrointestinal tract.

Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[14] The strong carbon-fluorine bonds within the SCF3 group are highly resistant to enzymatic cleavage.[15][16] By strategically placing an SCF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[14][16] This "metabolic switching" is a powerful tool for improving a drug's in vivo performance.[16]

Electron-Withdrawing Nature and Target Interactions

The strong electron-withdrawing nature of the SCF3 group can significantly influence the acidity and basicity of nearby functional groups, which in turn can affect a molecule's interaction with its biological target.[5][6] This electronic modulation can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[15]

Bioisosterism

The SCF3 group is often considered a bioisostere for other chemical groups, such as the trifluoromethyl (CF3) or even the nitro (NO2) group, although its steric and electronic properties are distinct.[17][18] Recent studies suggest that in terms of steric bulk, the CF3 group is more comparable to an ethyl group than an isopropyl group.[19] The unique combination of size, lipophilicity, and electronic character of the SCF3 group allows it to occupy binding pockets and elicit biological responses that may not be achievable with other functional groups.[20][21]

Table 1: Comparison of Physicochemical Properties of Common Functional Groups

| Functional Group | Hansch π Value | Hammett Constant (σp) |

| -SCF3 | 1.44 [12] | 0.50 [6] |

| -CF3 | 0.88[15] | 0.54[6] |

| -OCF3 | 1.04[22] | 0.35[6] |

| -Cl | 0.71 | 0.23 |

| -CH3 | 0.56 | -0.17 |

| -NO2 | -0.28 | 0.78 |

Synthetic Methodologies for Trifluoromethylthiolated Heterocycles

The successful incorporation of the SCF3 group into heterocyclic systems relies on the availability of robust and efficient synthetic methods. A variety of trifluoromethylthiolating reagents have been developed, each with its own reactivity profile and substrate scope.[23][24]

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation is a common strategy that involves the reaction of a nucleophilic heterocycle with an electrophilic source of the SCF3 group.[10]

Key Reagents:

-

N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide: These are shelf-stable, crystalline solids that are relatively easy to handle.[23][24][25] They are often used for the trifluoromethylthiolation of electron-rich heterocycles like indoles and pyrroles.[26][27]

-

Trifluoromethanesulfenyl Chloride (CF3SCl): A highly reactive but toxic and gaseous reagent, its use is generally limited to specific applications where high reactivity is required.[10][23]

-

Hypervalent Iodine Reagents: Reagents such as trifluoromethanesulfonyl hypervalent iodonium ylides have been developed for the copper-catalyzed trifluoromethylthiolation of various heterocycles.[26][28]

-

S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): This versatile reagent can act as a source of electrophilic, nucleophilic, or radical SCF3 species depending on the reaction conditions.[12][29]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indole

This protocol describes a general procedure for the trifluoromethylthiolation of indole using N-(trifluoromethylthio)saccharin, a method often catalyzed by a Lewis acid.

Materials:

-

Indole

-

N-(Trifluoromethylthio)saccharin

-

Lewis Acid Catalyst (e.g., FeCl3)

-

Anhydrous Solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add indole and the anhydrous solvent.

-

Add the Lewis acid catalyst to the solution and stir for 5-10 minutes at room temperature.

-

Add N-(trifluoromethylthio)saccharin to the reaction mixture in one portion.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated indole.

Caption: General workflow for electrophilic trifluoromethylthiolation of heterocycles.

Nucleophilic Trifluoromethylthiolation

In this approach, a trifluoromethylthiolate anion (SCF3-) is generated and reacted with an electrophilic heterocycle, typically a halo-heterocycle.

Key Reagents:

-

Copper(I) Trifluoromethanethiolate (CuSCF3): A widely used reagent for the nucleophilic trifluoromethylthiolation of aryl and heteroaryl halides.[30][31]

-

Silver(I) Trifluoromethanethiolate (AgSCF3): Another common reagent, often used in palladium-catalyzed cross-coupling reactions.[30][31]

-

[Me4N]SCF3: A more soluble source of the SCF3- anion, but can be air-sensitive.[12]

Radical Trifluoromethylthiolation

Radical-based methods offer alternative pathways for the introduction of the SCF3 group, often under mild conditions. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then reacts with the heterocyclic substrate.[32]

Key Reagents and Methods:

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating •SCF3 radicals from stable precursors like N-(trifluoromethylthio)saccharin.[10][27]

-

Radical Initiators: Traditional radical initiators can also be employed to generate •SCF3 from suitable precursors.

C-H Trifluoromethylthiolation

Direct C-H functionalization represents a highly atom-economical and efficient approach to introduce the SCF3 group, as it avoids the need for pre-functionalized substrates.[28][33] This area has seen significant advancements, with methods developed for the trifluoromethylthiolation of C(sp2)-H and C(sp3)-H bonds in heterocyclic systems.[33]

Case Studies in Drug Discovery

The application of trifluoromethylthiolated heterocycles has led to the discovery of potent and promising drug candidates across various therapeutic areas.

Antibacterial Agents

The incorporation of SCF3 and SF5 groups into tetrahydroquinoline scaffolds has resulted in potent bactericidal agents against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[20] Mechanistic studies revealed that these compounds act by disrupting the bacterial membrane.[20] Notably, analogs lacking the SCF3 or SF5 moieties were inactive, highlighting the critical role of these fluorinated groups in the observed antibacterial activity.[20]

Anticancer Agents

Trifluoromethylthiolated compounds have shown promise as anticancer agents. For instance, certain N-trifluoromethylthiolated sulfonimidamides and sulfoximines have demonstrated cytotoxic activity against human cell lines.[25]

Agrochemicals

The SCF3 group is also prevalent in modern agrochemicals, contributing to the efficacy and environmental stability of pesticides and herbicides.[5][13] Examples include the pesticide pyriprole and the veterinary medicine toltrazuril.[13][34]

Future Perspectives and Conclusion

The strategic introduction of the trifluoromethylthio group into heterocyclic frameworks will undoubtedly continue to be a valuable strategy in drug discovery. Future research will likely focus on the development of more efficient, selective, and scalable synthetic methodologies, particularly in the realm of asymmetric trifluoromethylthiolation to access chiral drug candidates.[35] Furthermore, a deeper understanding of the interplay between the SCF3 group and biological systems will enable the more rational design of next-generation therapeutics with improved efficacy and safety profiles.

This guide has provided a comprehensive overview of the core principles and practical considerations for working with trifluoromethylthiolated heterocycles. By understanding the unique properties of the SCF3 group and the synthetic tools available for its installation, researchers are well-equipped to harness its potential in the quest for novel and impactful medicines.

Caption: Iterative cycle of drug discovery involving trifluoromethylthiolated heterocycles.

References

- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethylthio (SCF3) Compounds. Enamine.

- Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. Green Chemistry (RSC Publishing).

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.

- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design.

- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones.

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl

- Intramolecular Heterocyclization/Fluoromethylthiolation of Alkynes Enabled by a Multicomponent Reagent System. American Chemical Society.

- COMMUNICATION Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan.

- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.

- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles.

- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to R

- Trifluoromethylthiolation [Synthetic Reagents]. Tokyo Chemical Industry (India) Pvt. Ltd.

- Radical trifluoromethylthiolating reagents.

- Intramolecular Heterocyclization/Fluoromethylthiolation of Alkynes Enabled by a Multicomponent Reagent System.

- Recent Advances of Direct Trifluoromethylthiol

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- ORGANIC CHEMISTRY. RSC Publishing.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol.

- SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

- Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Drugs and agrochemicals containing a difluoromethylthio group.

- N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC.

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. PubMed.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.

- Gold(I/III)

- Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules.

- Examples of SCF3 containing drugs.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC.

- How 3-(Trifluoromethyl)thiophenol Drives Innovation in Fluorinated Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionaliz

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. PMC.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-trifluoromethylthio-1H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 27. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sioc.cas.cn [sioc.cas.cn]

- 29. Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 31. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. eurekaselect.com [eurekaselect.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethylsulfanyl (SCF3) group is of significant interest due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of drug candidates.[1][2] This protocol outlines a plausible and detailed three-step synthetic pathway starting from the readily available 3-aminopyridine. The synthesis involves an initial diazotization of 3-aminopyridine, followed by a copper-catalyzed Sandmeyer-type trifluoromethylthiolation to introduce the SCF3 group at the 2-position of the pyridine ring, and finally, the conversion of the 3-amino group to the desired hydrazine functionality. This guide is intended for experienced synthetic chemists in a well-equipped laboratory setting.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethylthio (SCF3) group, in particular, has garnered considerable attention due to its ability to modulate the physicochemical properties of bioactive compounds. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44) can lead to improved metabolic stability and enhanced cell membrane permeability.[1]

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine serves as a key intermediate for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and pyridazines, which are prevalent scaffolds in many biologically active molecules.[3][4][5] This guide provides a detailed protocol for the synthesis of this valuable building block from 3-aminopyridine, offering researchers a practical approach to accessing this important chemical entity.

Synthetic Strategy Overview

The synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine from 3-aminopyridine is proposed to proceed via a three-step sequence as illustrated below. This pathway is designed based on established organic transformations, including diazotization, Sandmeyer-type reactions, and the conversion of primary amines to hydrazines.

Figure 1: Proposed synthetic pathway for (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine.

Part 1: Synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-amine

This part details the first two steps of the synthesis: the diazotization of 3-aminopyridine and the subsequent Sandmeyer trifluoromethylthiolation.

Step 1 & 2: One-Pot Diazotization and Sandmeyer Trifluoromethylthiolation

This protocol is adapted from general procedures for Sandmeyer-type trifluoromethylthiolation of aromatic amines.[6][7][8] A one-pot approach is often preferred for convenience and to handle the potentially unstable diazonium salt intermediate.[2][7]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Aminopyridine | 94.11 | 5.0 g | 53.1 mmol | Starting material |

| Sulfuric Acid (conc.) | 98.08 | 15 mL | - | Reagent grade |

| Sodium Nitrite (NaNO2) | 69.00 | 3.8 g | 55.0 mmol | Dissolved in 10 mL water |

| Copper(I) Thiocyanate (CuSCN) | 121.63 | 0.64 g | 5.3 mmol | Catalyst |

| Sodium Thiocyanate (NaSCN) | 81.07 | 4.7 g | 58.0 mmol | Sulfur source |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | 142.22 | 8.3 g (9.0 mL) | 58.0 mmol | Ruppert-Prakash reagent |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For workup |

| Brine | - | As needed | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - | For drying |

Experimental Protocol:

-

Diazotization:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-aminopyridine (5.0 g, 53.1 mmol) and 50 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (3.8 g, 55.0 mmol) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the pyridine-3-diazonium salt is now complete.

-

-

Sandmeyer Trifluoromethylthiolation:

-

In a separate 500 mL flask, add copper(I) thiocyanate (0.64 g, 5.3 mmol), sodium thiocyanate (4.7 g, 58.0 mmol), and anhydrous acetonitrile (100 mL).

-

Stir this suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the freshly prepared cold diazonium salt solution to the acetonitrile suspension. Vigorous gas evolution (N2) will be observed. Maintain the temperature of the receiving flask at room temperature with a water bath.

-

After the addition is complete, add trimethyl(trifluoromethyl)silane (TMSCF3) (8.3 g, 58.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, pour the mixture into 200 mL of water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Trifluoromethylsulfanyl-pyridin-3-yl)-amine.

-

Causality and Experimental Choices:

-

Diazotization at low temperature: The diazotization is performed at 0-5 °C to ensure the stability of the diazonium salt, which can be explosive if isolated and is generally unstable at higher temperatures.[9]

-

Copper(I) catalyst: Copper(I) salts are well-established catalysts for Sandmeyer reactions, facilitating the single-electron transfer process that initiates the radical mechanism.[7][10]

-

TMSCF3 and NaSCN: The combination of a thiocyanate salt and a trifluoromethyl source like TMSCF3 in the presence of a copper catalyst is a known method for the in-situ generation of a trifluoromethylthiolating species for Sandmeyer-type reactions.[6][8]

Part 2: Synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine

This part describes the final step of the synthesis, the conversion of the 3-amino group of the intermediate to a hydrazine. A common method for this transformation is through diazotization followed by reduction.

Step 3: Conversion of Amino Group to Hydrazine

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (2-Trifluoromethylsulfanyl-pyridin-3-yl)-amine | (Calculated) | 4.0 g | (Calculated) | Starting material from Part 1 |

| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - | Reagent grade |

| Sodium Nitrite (NaNO2) | 69.00 | (Calculated) | (Calculated) | Dissolved in water |

| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 225.65 | (Calculated) | (Calculated) | Reducing agent |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For pH adjustment |

| Diethyl Ether | 74.12 | As needed | - | For extraction |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | For drying |

Experimental Protocol:

-

Diazotization:

-

Dissolve (2-Trifluoromethylsulfanyl-pyridin-3-yl)-amine (4.0 g) in concentrated hydrochloric acid (15 mL) in a 250 mL flask, cooling the mixture in an ice-salt bath to 0-5 °C.

-

Prepare a solution of sodium nitrite in cold water (use a slight molar excess compared to the amine).

-

Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for 30 minutes at this temperature.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (a 3-4 molar excess) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin hydroxides will form.

-

Extract the product with diethyl ether (4 x 100 mL).

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation if it is a liquid.

-

Causality and Experimental Choices:

-

Reduction of the diazonium salt: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.

-

Basic workup: The reaction mixture is made strongly basic to precipitate the tin salts as hydroxides, allowing for the extraction of the free hydrazine product into an organic solvent.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.

-

Trifluoromethylating Reagents: Trimethyl(trifluoromethyl)silane (TMSCF3) is flammable and should be handled with care.

-

Acids and Bases: Concentrated acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.

-

Hydrazine and its derivatives: Hydrazines are often toxic and should be handled with appropriate precautions.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point (for solids): To assess purity.

References

-

Qing, F.-L. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1479–1489. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. [Link]

-

Matheis, C., Wagner, D., & Gooßen, L. J. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry – A European Journal, 22(1), 137-140. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Billard, T. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 9, 2354–2357. [Link]

-

Billard, T. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 9, 2354–2357. [Link]

-

Matheis, C., Wagner, D., & Gooßen, L. J. (2016). Sandmeyer‐Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry – A European Journal, 22(1), 137-140. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]

-

Danoun, G., Bayarmagnai, B., Gruenberg, M. F., & Goossen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316. [Link]

-

Magnier, E., & Billard, T. (2019). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. RSC Advances, 9(1), 1-5. [Link]

-

Fodor, E., et al. (2015). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 60(5-6), 559-565. [Link]

-

Fujikawa, K., & Ishihara, R. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 156-168. [Link]

-

Hossain, M. A., & Basa, J. F. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(44), 6061-6063. [Link]

-